5-Methylindoline-2-carboxylic acid
Description
Significance of Indoline (B122111) Core Structures in Contemporary Chemical Research
The indoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netnih.gov This versatility stems from the three-dimensional structure of the indoline nucleus, which allows for the precise spatial arrangement of various functional groups. researchgate.net The non-planar nature of the indoline ring system, in contrast to its aromatic counterpart indole (B1671886), offers distinct advantages in drug design, including potentially improved physicochemical properties such as solubility. chemimpex.com
Indoline derivatives have been explored for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents. nih.govrsc.orgnih.gov For instance, the indoline scaffold is a key component in a variety of pharmacologically active compounds. researchgate.netchemimpex.com
Historical Development and Evolution of Indoline-2-carboxylic Acid Chemistry
The chemistry of indole and its derivatives has a rich history dating back to the 19th century. The parent compound, indole, was first isolated in 1866 by Adolf von Baeyer through the reduction of oxindole. nih.gov A significant milestone in indole chemistry was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer, a versatile method for synthesizing indoles from phenylhydrazines and carbonyl compounds. chemscene.comthermofisher.com
The synthesis of the saturated analogue, indoline-2-carboxylic acid, has also been a subject of extensive research. Early methods often involved the reduction of indole-2-carboxylic acid. orgsyn.org Over the years, more sophisticated and stereoselective methods have been developed, including catalytic asymmetric hydrogenation, which allows for the synthesis of specific enantiomers of indoline-2-carboxylic acid. rsc.org These advancements have been crucial for the preparation of chiral building blocks used in the synthesis of complex target molecules. sigmaaldrich.com
Research Trajectories and Academic Significance of 5-Methylindoline-2-carboxylic Acid
While dedicated research on this compound (CAS Number: 785730-27-0) is not extensively documented in peer-reviewed literature, its chemical structure suggests several potential areas of academic and industrial interest. The presence of a methyl group at the 5-position of the indoline ring can influence the electronic properties and lipophilicity of the molecule, potentially modulating its biological activity and pharmacokinetic properties.
Research on the closely related aromatic analogue, 5-methylindole-2-carboxylic acid, has shown its utility as a synthetic intermediate in the development of potential antitumor agents and other bioactive compounds. chemimpex.comthermofisher.com This suggests that this compound could serve as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.
Furthermore, substituted indoline-2-carboxylic acids are investigated for their potential as constrained amino acid analogues in peptide chemistry. sigmaaldrich.com The introduction of a methyl group could offer a way to fine-tune the conformational properties of peptides incorporating this non-natural amino acid.
The academic significance of this compound lies in its potential to contribute to the expansion of chemical space for drug discovery and materials science. Further investigation into its synthesis, characterization, and applications is warranted to fully elucidate its properties and potential.
Compound Data
Below are tables detailing available information for this compound and its closely related aromatic analogue, 5-Methylindole-2-carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 785730-27-0 | chemscene.com |
| Molecular Formula | C₁₀H₁₁NO₂ | chemscene.com |
| Molecular Weight | 177.20 g/mol | chemscene.com |
| IUPAC Name | 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid | sigmaaldrich.com |
Table 2: Physicochemical Properties of 5-Methylindole-2-carboxylic Acid
| Property | Value | Source |
| CAS Number | 10241-97-1 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₉NO₂ | sigmaaldrich.com |
| Molecular Weight | 175.18 g/mol | sigmaaldrich.com |
| Appearance | Light brown powder | chemimpex.com |
| Purity | ≥98% (HPLC) | chemimpex.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) |
InChI Key |
OSIPNOMHRFQTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylindoline 2 Carboxylic Acid and Analogues
Foundational Approaches to Indoline-2-carboxylic Acid Scaffold Construction
The creation of the indoline-2-carboxylic acid framework is a critical first step. Several classical and modern synthetic strategies can be applied to generate this heterocyclic system.
Adaptations of Fischer Indole (B1671886) Synthesis for Indoline (B122111) Precursors
The Fischer indole synthesis, a venerable method discovered by Emil Fischer in 1883, remains a cornerstone for indole and, by extension, indoline synthesis. byjus.comwikipedia.orgthermofisher.com The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org This method is highly versatile and can be used to produce a wide array of substituted indoles. byjus.comthermofisher.com
For the synthesis of indoline precursors, the Fischer indole synthesis can be adapted. For instance, the reaction of a substituted phenylhydrazine (B124118) with pyruvic acid or its esters can lead to the formation of an indole-2-carboxylic acid derivative. google.com This intermediate can then be reduced to the corresponding indoline. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgrsc.org
A typical procedure involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent byjus.combyjus.com-sigmatropic rearrangement, a key step in the mechanism, leads to a diimine intermediate. wikipedia.orgyoutube.com This intermediate then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org
Ring-Closing and Cyclization Reactions to Form the Indoline Nucleus
Various ring-closing reactions provide alternative pathways to the indoline nucleus. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to construct the heterocyclic ring. Intramolecular cyclization reactions are particularly effective in this regard.
One approach involves the rhodium-catalyzed Sundberg indole synthesis, which starts from aryl azides. researchgate.net This method and its variations can be used to construct the indole ring system, which can subsequently be reduced to the indoline. Other transition-metal-catalyzed reactions, such as those involving palladium, have also been developed to facilitate the formation of the indoline core. organic-chemistry.org These methods often offer advantages in terms of efficiency and functional group tolerance. researchgate.netorganic-chemistry.org
Another strategy is the electrocyclic ring closure of trienecarbamates, which allows for the construction of both aromatic rings of the indole from acyclic precursors. nih.gov This approach is particularly useful for preparing indoles with complex substitution patterns. nih.gov
Hydrolytic Cleavage of Indoline-2-carboxylate Esters
The final step in many syntheses of indoline-2-carboxylic acids is the hydrolysis of the corresponding ester. This deprotection step is typically achieved under basic or acidic conditions. Alkaline hydrolysis, for instance using sodium hydroxide, is a common method to convert an indoline-2-carboxylate ester to the desired carboxylic acid. google.comclockss.org
Enzymatic hydrolysis offers a milder and often stereoselective alternative. google.com Hydrolytic enzymes can be employed to selectively hydrolyze one enantiomer of a racemic ester, providing a route to optically pure indoline-2-carboxylic acids. google.com This is particularly valuable in the synthesis of chiral molecules for pharmaceutical applications.
Strategies for Regioselective Functionalization at the 5-Position
Introducing substituents at the 5-position of the indoline ring requires careful planning to ensure regioselectivity. This can be achieved either by starting with an appropriately substituted precursor or by direct functionalization of the indoline ring.
Direct Synthesis Routes for 5-Methyl Substitution
The direct synthesis of 5-methylindoline-2-carboxylic acid can be accomplished by utilizing a starting material that already contains the methyl group at the desired position. For example, a Fischer indole synthesis starting from a p-tolylhydrazine derivative would lead to a 5-methyl-substituted indole, which can then be converted to the target indoline-2-carboxylic acid.
Alternatively, a process starting with nitrotoluene and diethyl oxalate (B1200264) can produce an intermediate that, after reduction and cyclization, yields an indole-2-carboxylic acid derivative. google.com This method provides a route to substituted indoles that can be further modified.
Synthesis of Other Substituted Indoline-2-carboxylic Acids (e.g., 5-Nitroindoline-2-carboxylic Acid)
The synthesis of other 5-substituted indoline-2-carboxylic acids, such as the 5-nitro derivative, often employs nitration reactions. The nitration of 1-acetylindoline (B31821) has been shown to produce 1-acetyl-5-nitroindoline (B1328934) with good regioselectivity. thieme-connect.com This is because the N-acetyl group directs the incoming nitro group to the para position. thieme-connect.com
The resulting 1-acetyl-5-nitroindoline can then be converted to methyl 1-acetyl-5-nitroindoline-2-carboxylate. thieme-connect.com Subsequent hydrolysis of the acetyl group and the ester function yields 5-nitroindoline-2-carboxylic acid. google.comthieme-connect.com An alternative approach involves the Fischer indole synthesis using 4-nitrophenylhydrazine (B89600) and ethyl pyruvate, which directly yields ethyl 5-nitroindole-2-carboxylate. thieme-connect.comresearchgate.net This can then be hydrolyzed to the corresponding carboxylic acid. google.com
Enantioselective Synthesis and Chiral Resolution of Indoline-2-carboxylic Acid Derivatives
The development of methods to produce specific stereoisomers of indoline-2-carboxylic acid derivatives is crucial for their application in pharmaceuticals and other bioactive compounds.
Development of Asymmetric Synthetic Protocols for Chiral Indoline-2-carboxylic Acids
The creation of chiral indoline-2-carboxylic acids often involves asymmetric synthesis, a technique that selectively produces one enantiomer over the other. A variety of methods have been developed to achieve this, often starting from chiral precursors or employing chiral catalysts.
One notable approach involves the use of a chiral pool strategy, starting from readily available chiral molecules. For instance, (S)-indoline-2-carboxylic acid has been synthesized from L-phenylalanine. This multi-step synthesis involves the nitration of L-phenylalanine, followed by an intramolecular nitro amination to form (S)-6-nitro-indoline-2-carboxylic acid with a high enantiomeric excess (ee) of over 99.5%. A subsequent one-pot transformation yields the final (S)-indoline-2-carboxylic acid in good yield and high ee. researchgate.net
Another strategy is the palladium-catalyzed asymmetric hydrogenation of in situ generated indoles. This one-pot process, which includes intramolecular condensation and deprotection, can produce optically active indolines with up to 96% ee. The presence of a strong Brønsted acid is critical for both the formation of the indole intermediate and the subsequent asymmetric hydrogenation. rsc.org
Catalytic asymmetric dearomatization (CADA) of indole derivatives has also emerged as a powerful tool for constructing chiral indolenines and fused indolines. nih.govrsc.org These reactions often employ chiral phosphoric acids as catalysts to achieve high enantioselectivity. nih.gov
Utilization of Chiral Auxiliaries and Organocatalysis in Indoline Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. wikipedia.org (S)-indoline itself can act as a chiral auxiliary. For example, chiral hydrazones derived from (S)-indoline react with organolithium reagents with extremely high diastereoselectivity (up to >99% de) to form chiral hydrazines, which can be further converted to other chiral molecules. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has also become a prominent strategy in the enantioselective synthesis of indoline derivatives. Chiral phosphoric acids, for instance, have been successfully used in the asymmetric dearomatization of 2,3-disubstituted indoles to produce chiral indolenines and fused indolines with excellent enantioselectivities. nih.gov A dual organocatalytic system combining photoredox catalysis and chiral hydrogen-atom-transfer (HAT) catalysis has been developed for the enantioselective decarboxylation of indoline-3-carboxylic acids, yielding valuable chiral products in high yields and enantioselectivities. thieme-connect.com
Innovations in Sustainable Synthesis of Indoline-2-carboxylic Acids
The principles of green chemistry are increasingly being applied to the synthesis of indoline-2-carboxylic acids to develop more environmentally friendly and efficient processes.
Green Chemistry Principles in Reaction Design
A key aspect of green chemistry is the use of safer solvents and the reduction of hazardous byproducts. An example of this is the development of a sustainable, multicomponent synthesis of indoles that uses ethanol (B145695) as a solvent and avoids the use of metal catalysts. This method proceeds under mild and benign conditions. rsc.orgrsc.org Another approach focuses on the heterogeneous catalytic hydrogenation of unprotected indoles in water, a green solvent. This method, catalyzed by Pt/C and activated by p-toluenesulfonic acid, provides excellent yields of various substituted indolines, including 5-methylindoline (B1590916). nih.gov
The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of reaction steps, solvent usage, and waste generation. A one-pot process for the synthesis of optically active indolines via intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation has been successfully demonstrated and scaled up. rsc.org
Application of Advanced Catalytic Systems
The development of novel and efficient catalytic systems is crucial for sustainable synthesis. Cobalt-based catalysts have been employed for the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones. This method utilizes inexpensive and commercially available reagents. researchgate.net
Ruthenium complexes have also been shown to be effective catalysts. For instance, a bis(allyl)-ruthenium(IV) derivative catalyzes the addition of carboxylic acids to terminal alkynes and has been used in the reaction of indole-2-carboxylic acid with 1-hexyne. mdpi.com
Furthermore, palladium-based catalytic systems are widely used in indole synthesis. mdpi.com For example, a palladium-catalyzed cascade approach has been developed for the synthesis of complex indole-containing heterocycles. mdpi.com Innovations in these catalytic systems aim to improve efficiency, selectivity, and sustainability.
Chemical Transformations and Derivatization Strategies for 5 Methylindoline 2 Carboxylic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, allowing for the formation of esters and amides, which are common functional groups in pharmacologically active molecules.
Esterification Reactions for Indoline-2-carboxylic Acid Esters
The conversion of the carboxylic acid to an ester is a fundamental transformation. Several methods are available for the esterification of indoline-2-carboxylic acids.
One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. libretexts.orgmasterorganicchemistry.com
A highly effective method for preparing methyl esters involves the use of thionyl chloride (SOCl₂) and methanol . In a patented process, racemic indoline-2-carboxylic acid is dissolved in methanol, and thionyl chloride is added to facilitate the formation of the methyl ester. google.com This approach can also be applied to produce other alkyl esters by varying the alcohol.
Alternative esterification strategies include:
Alkylation of the carboxylate: The carboxylic acid can be deprotonated with a base (e.g., sodium hydroxide) to form the corresponding carboxylate salt. This salt can then be treated with an alkylating agent, such as a primary alkyl halide (e.g., methyl iodide), in an SN2 reaction to yield the ester. libretexts.org
Reaction with diazomethane (B1218177): For the synthesis of methyl esters, diazomethane offers a rapid and high-yielding option, although its use is limited by its hazardous and explosive nature. academie-sciences.fr
Enzymatic methylation: In aqueous conditions, enzymes like carboxyl methyltransferase (CMT) can catalyze the methylation of carboxylic acids, offering a green chemistry approach. nih.gov
Table 1: Selected Esterification Methods for Indoline-2-carboxylic Acids
| Method | Reagents and Conditions | Description | Reference(s) |
| Fischer-Speier | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium reaction driven by excess alcohol. A classic and widely used method. | masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com |
| Thionyl Chloride | Alcohol (e.g., MeOH), Thionyl Chloride (SOCl₂) | Highly efficient method for forming alkyl esters, particularly methyl esters. | google.com |
| Carboxylate Alkylation | Base (e.g., NaOH), Alkyl Halide (e.g., CH₃I) | Two-step process involving deprotonation followed by an SN2 reaction. | libretexts.org |
| Diazomethane | Diazomethane (CH₂N₂) | Forms methyl esters quickly and in high yield but involves a hazardous reagent. | academie-sciences.fr |
Amidation Reactions and Formation of Carboxamide Derivatives
The formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable process that typically requires activation of the carboxyl group. nih.gov This is achieved using coupling agents, which convert the carboxylic acid into a more reactive intermediate that readily reacts with an amine.
Several modern coupling agents are effective for this transformation:
HATU/DIPEA: A highly efficient method involves using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine). This combination has been successfully used to synthesize amides from a protected 5,6-dihydroxyindole-2-carboxylic acid. nih.gov
TBTU/4-Methylmorpholine: The coupling agent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), paired with a base such as 4-methylmorpholine, is effective for producing 2-oxoindoline-5-carboxamides from the corresponding carboxylic acid. researchgate.net
EDCI/HOBt: The combination of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and widely used system for peptide coupling and general amide bond formation. nih.gov
Heterogeneous Catalysts: For direct amidation, solid-supported catalysts like niobium(V) oxide (Nb₂O₅) have shown promise, promoting the reaction between various carboxylic acids and amines under reusable conditions. researchgate.net
The synthesis of quinoline-carboxamides has been achieved by coupling a carboxylic acid with amino esters using a base like triethylamine, demonstrating a common strategy for creating peptide-like structures. scispace.commedjchem.combohrium.com
Table 2: Common Coupling Agents for Amide Formation from Carboxylic Acids
| Coupling Agent | Base (if required) | Description | Reference(s) |
| HATU | DIPEA | Highly efficient and commonly used for difficult couplings. | nih.gov |
| TBTU | 4-Methylmorpholine | Effective for the synthesis of carboxamides from heterocyclic acids. | researchgate.net |
| EDCI / HOBt | Triethylamine, DIPEA | A classic, cost-effective carbodiimide-based method for amide synthesis. | nih.gov |
| Nb₂O₅ | None | A reusable, heterogeneous Lewis acid catalyst for direct amidation. | researchgate.net |
N-Substitution Reactions of the Indoline (B122111) Nitrogen
The secondary amine of the indoline ring is a nucleophilic center that can be readily functionalized through alkylation, acylation, or the introduction of protecting groups.
N-Alkylation and N-Acylation Methods
N-Acylation involves the introduction of an acyl group onto the indoline nitrogen. This can be accomplished by reacting 5-methylindoline-2-carboxylic acid (or its ester derivative) with an acyl halide or anhydride (B1165640) in the presence of a base. For instance, N-acetylation of indoline-2-carboxylate has been reported. researchgate.net The reaction of 1-methylindole-2-carboxylic acid with thionyl chloride to form a sulfinyl chloride is also known. sigmaaldrich.com
N-Alkylation introduces an alkyl group onto the nitrogen. This is typically achieved by treating the indoline with an alkyl halide in the presence of a base like potassium carbonate. fishersci.co.uk Reductive amination is an alternative method. fishersci.co.uk
Introduction of Protecting Groups (e.g., Boc-Protection)
In multi-step syntheses, it is often necessary to protect the indoline nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. fishersci.co.uk The protection of indoline-2-carboxylic acid with a Boc group is a well-established procedure. nih.gov
The reaction is typically carried out by treating the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The conditions are generally mild, using solvents like THF or acetonitrile (B52724), and the reaction proceeds with high yield. fishersci.co.uk The Boc group is stable to a wide range of nucleophilic and basic conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), making it an ideal protecting group for orthogonal strategies. fishersci.co.ukorganic-chemistry.org
Electrophilic and Nucleophilic Modifications of the Indoline Ring System
The benzene (B151609) portion of the indoline ring can undergo substitution reactions, allowing for further functionalization of the core structure.
Electrophilic Aromatic Substitution: The indoline ring system is electron-rich and thus activated towards electrophilic attack. The secondary amine is a powerful ortho-, para-directing group, and the C5-methyl group is also an activating ortho-, para-director. Consequently, electrophiles are directed primarily to the C4 and C6 positions, with the C7 position being less favored due to steric hindrance. Five-membered heterocycles are generally prone to electrophilic substitution. reddit.comyoutube.com
A prominent example is the nitration of the indoline ring. Studies have shown that indoline-2-carboxylic acid can be nitrated to yield 6-nitroindoline-2-carboxylic acid. researchgate.net Furthermore, by first protecting the indoline nitrogen as an acetyl derivative (N-acetylindoline-2-carboxylate), nitration can be directed to the 5-position. researchgate.net This demonstrates that the substitution pattern can be controlled through the strategic use of protecting groups.
Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution on the electron-rich indoline ring is generally not feasible. reddit.com Such reactions typically require the presence of strong electron-withdrawing groups (e.g., a nitro group) to activate the ring towards attack by a nucleophile. rsc.orgrsc.org Therefore, nucleophilic modification of the 5-methylindoline (B1590916) ring system is typically an indirect process. It would first require an electrophilic substitution reaction (like the nitration mentioned above) to install an activating group. A subsequent nucleophilic displacement of a leaving group (such as a halide) at a position activated by the nitro group could then be performed.
Halogenation and Nitration Studies
Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental for functionalizing the benzene ring of the indoline core. The regioselectivity of these reactions is governed by the directing effects of the amino group and the methyl group.
Nitration: The nitration of indoline-2-carboxylic acid derivatives can lead to the formation of nitro-substituted compounds, which are valuable intermediates for further functionalization. For instance, the nitration of methyl 1-acetylindoline-2-carboxylate, followed by dehydrogenation, has been used to produce methyl 5-nitroindole-2-carboxylate. researchgate.net In a related process, indoline-2-carboxylic acid itself can be converted to 6-nitroindoline-2-carboxylic acid. researchgate.netresearchgate.net The subsequent esterification and dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields methyl 6-nitroindole-2-carboxylate. researchgate.netresearchgate.net The directing influence of the substituents on the indoline ring is critical in determining the position of nitration. The use of a powerful N-nitropyrazole reagent in the presence of a Lewis acid catalyst represents a modern method for the controllable nitration of various aromatic and heteroaromatic compounds. nih.gov
Halogenation: Halogenation introduces a synthetically versatile handle onto the aromatic ring, enabling subsequent cross-coupling reactions. Decarboxylative halogenation presents a modern alternative to traditional methods. A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, utilizing a copper-catalyzed ligand-to-metal charge transfer mechanism. princeton.edu This approach can be used for bromination, iodination, chlorination, and fluorination, and is tolerant of various functional groups. princeton.edu For example, decarboxylative bromination can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin. princeton.edu
Table 1: Examples of Electrophilic Substitution on Indoline Scaffolds
| Starting Material | Reagent(s) | Product | Yield | Citation |
|---|---|---|---|---|
| Indoline-2-carboxylic acid | 1. Nitrating agent 2. CH₃OH, H⁺ 3. DDQ | Methyl 6-nitroindole-2-carboxylate | 67% (total) | researchgate.netresearchgate.net |
| Methyl 1-acetylindoline-2-carboxylate | 1. Nitrating agent 2. MnO₂ | Methyl 5-nitroindole-2-carboxylate | 40% (total) | researchgate.net |
| 3,5-di-tert-butylbenzoic acid | N-iodosuccinimide, Cu catalyst | 1,3-di-tert-butyl-5-iodobenzene | Good | princeton.edu |
Reduction and Oxidation Reactions Affecting Ring Saturation
The saturation level of the heterocyclic ring in this compound can be modified through reduction or oxidation, providing access to either more saturated structures or the fully aromatic indole (B1671886) core.
Oxidation (Dehydrogenation/Aromatization): The oxidation of indolines to their corresponding indoles is a common and synthetically important transformation. researchgate.net This dehydrogenation, or "aromatase" process, can be achieved using various reagents. nih.govnih.gov Manganese dioxide (MnO₂) in a solvent like benzene or toluene (B28343) is a classic reagent for this purpose. researchgate.netresearchgate.net Palladium on carbon (Pd/C) is another effective catalyst for indoline dehydrogenation, often used in refluxing solvents. researchgate.net Research has shown that palladium dichloride in methanol/triethylamine can also yield indoles in high yields. researchgate.net More recently, catalyst systems based on palladium nanoparticles have been explored for the efficient dehydrogenation of indoline. researchgate.net From a biological perspective, cytochrome P450 enzymes have been found to catalyze the aromatization of indoline to indole. nih.govnih.gov
Reduction: While the indoline ring is already partially reduced, further reduction of the benzene portion of the molecule can be achieved under specific conditions. The Birch reduction, using alkali metals like lithium in liquid ammonia (B1221849) with an alcohol co-solvent, is a powerful method for reducing aromatic rings. acs.org This can lead to the formation of 4,5,6,7-tetrahydroindoles. acs.org Alternatively, catalytic hydrogenation can be employed. For example, the hydrogenation of 2-methylindole (B41428) over rhodium on carbon can produce H8-2-methylindole, the fully saturated octahydroindole derivative. acs.org The selective reduction of the pyrrole (B145914) ring in indole compounds to yield indolines can be accomplished using borane (B79455) complexes in the presence of trifluoroacetic acid. google.comquimicaorganica.org
Advanced Coupling Reactions for Complex Indoline-Based Molecules
Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to build complex molecular architectures. Indoline scaffolds, including this compound and its derivatives, are excellent substrates for these powerful transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of C-C and C-N bond formation. libretexts.org The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. organic-chemistry.orglibretexts.org To utilize this compound in a Suzuki coupling, it would typically first be halogenated (as described in 3.3.1). The resulting halo-indoline can then be coupled with a variety of aryl or vinyl boronic acids. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base to activate the boronic acid. organic-chemistry.org A recent development involves decarboxylative Suzuki-Miyaura coupling, where a carboxylic acid is used directly, mediated by an iodine source that acts as both a decarboxylation mediator and a terminal oxidant, avoiding the need for stoichiometric metal salts. rsc.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or sulfonate and an amine. wikipedia.orgacsgcipr.org It is particularly useful for N-arylation of the indoline nitrogen. wikipedia.orgacsgcipr.org The reaction involves a palladium catalyst, a phosphine (B1218219) ligand (such as DavePhos or XPhos), and a base. libretexts.orgnih.gov The development of sophisticated ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl partners under mild conditions. wikipedia.org Intramolecular versions of this reaction are also powerful for synthesizing fused heterocyclic systems. organic-chemistry.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst/Ligand System | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C | Organohalide/Triflate + Organoboron | Pd(OAc)₂ / PCy₃ or P(t-Bu)₃ | organic-chemistry.org |
| Buchwald-Hartwig | C-N | Organohalide/Triflate + Amine | Pd₂(dba)₃ / BINAP or Josiphos | wikipedia.orgnih.gov |
Cascade Addition-Cyclization Reactions Utilizing Indoline-2-carboxylates
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.org Indoline-2-carboxylates are valuable precursors in such sequences for constructing complex, polycyclic molecules.
These reactions often involve an initial addition to a reactive species followed by an intramolecular cyclization. For instance, aza-Michael addition-cyclization cascades are known where an amine adds to an unsaturated dicarboxylic acid, followed by cyclization to form N-alkyl-pyrrolidone structures. nih.gov In the context of indoles, radical-based cascade reactions have been developed. A 2-indolylacyl radical, for example, can undergo addition to an acceptor followed by cyclization to build intricate frameworks. nih.gov Another strategy involves the rhodium-catalyzed cascade annulation of indolyl aldehydes with alkynes, proceeding through C-H activation and subsequent cyclization to form indole-embedded polycyclic systems like cyclopenta[b]indol-1(4H)-ones. acs.org Such strategies highlight the utility of the indoline/indole scaffold in generating molecular complexity efficiently.
Decarboxylation Processes and Their Synthetic Utility in Indoline Chemistry
The removal of the carboxylic acid group at the C2-position is a synthetically useful transformation, providing access to 5-methylindoline, which can be a key intermediate for further derivatization.
The ease of decarboxylation of heteroaromatic carboxylic acids often depends on the stability of the intermediate formed after the loss of CO₂. youtube.com For indole-2-carboxylic acids, the process is generally facilitated because protonation at the C3 position creates a stable cationic intermediate, and subsequent tautomerization restores aromaticity.
Several methods exist for decarboxylation. A common laboratory method involves heating the carboxylic acid in a high-boiling solvent like quinoline (B57606), often with a copper catalyst (e.g., copper chromite or a copper salt of the acid itself). cdnsciencepub.comresearchgate.net The use of the copper salt of the acid in refluxing N,N-dimethylacetamide has been reported as a simpler and higher-yielding alternative to the conventional quinoline procedure. cdnsciencepub.com More recent advancements include photoredox-catalyzed decarboxylation under mild conditions, which can be applied to a wide range of carboxylic acids, including α-amino acids. organic-chemistry.orgsioc.ac.cn These modern methods often offer better functional group tolerance and milder reaction conditions. nih.govnih.govchemrevlett.com
The synthetic utility of this reaction is significant. It allows for the use of the C2-carboxylate as a temporary group to control reactivity or introduce other substituents, which is then removed in a later step to furnish the desired C2-unsubstituted indoline or indole.
Table 3: Common Decarboxylation Methods for Indole-2-Carboxylic Acids
| Method | Reagents/Conditions | Key Features | Citation |
|---|---|---|---|
| Thermal | Heat in quinoline | Traditional method, high temperatures | cdnsciencepub.com |
| Copper-Catalyzed | Copper salt, refluxing N,N-dimethylacetamide | Improved yields and simpler workup than quinoline | cdnsciencepub.com |
| Acid-Catalyzed | Refluxing in 6 M HCl | Used for hydrolysis and decarboxylation in one step | organic-chemistry.org |
| Photoredox Catalysis | Visible light, photocatalyst (e.g., Iridium or Ruthenium complex) | Mild, neutral conditions, broad scope | sioc.ac.cn |
Applications of 5 Methylindoline 2 Carboxylic Acid As a Versatile Building Block in Complex Molecular Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The indoline (B122111) core of 5-methylindoline-2-carboxylic acid is a privileged scaffold in medicinal chemistry, and its strategic functionalization allows for the construction of a variety of heterocyclic compounds.
Formation of Fused Indoline Ring Systems (e.g., Oxazinoindoles)
The synthesis of fused indoline ring systems is a key area of research due to their presence in numerous bioactive compounds. nih.gov Methodologies such as the Fischer indolization reaction and its variants are employed to construct these complex architectures. nih.gov For instance, the Garg interrupted Fischer indolization is a powerful method that can create three new bonds, two heterocyclic rings, and two stereocenters in a single reaction. nih.gov
One notable application is the synthesis of oxazinoindoles. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general strategies for creating fused indoline systems are applicable. These methods often involve the reaction of hydrazine (B178648) derivatives with latent aldehydes, which can be facilitated in microfluidic reactors to achieve high yields and short reaction times. nih.gov The resulting fused indoline structures can be further modified, for example, through transition-metal-catalyzed cross-coupling reactions. nih.gov
Another approach involves the use of cycloaddition reactions to build polycyclic fused indoline frameworks. polimi.it For example, the Zn(II)-catalyzed reaction of indoles with 1,2-diaza-1,3-dienes can proceed via either a [4+2] or a [3+2] cycloaddition pathway, depending on the substituents on the indole (B1671886) and diene. polimi.it This allows for the divergent synthesis of different fused indoline scaffolds, such as tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.itacs.org
Construction of Natural Product Analogues (e.g., Pyrrolizidine (B1209537) Alkaloids)
This compound serves as a valuable starting material for the synthesis of analogues of natural products, particularly those containing the pyrrolizidine alkaloid core. Pyrrolizidine alkaloids are a class of natural compounds found in various plant species, many of which exhibit significant biological activities. nih.gov
The synthesis of pyrrolizidine alkaloid analogues often involves multi-step sequences that utilize the pre-existing stereochemistry and functionality of a starting material to build the target molecule. While the direct use of this compound in the synthesis of pyrrolizidine alkaloids is not explicitly detailed in the provided search results, the general principles of using chiral building blocks for the synthesis of these complex natural products are well-established. For example, the synthesis of alexine (B40350) and its stereoisomers has been achieved starting from a derivative of D-glucose. nih.gov This highlights the general strategy of using readily available chiral molecules to construct complex, stereochemically rich targets. The indoline scaffold can be a crucial component in designing mimics of these natural products. nih.gov
Role in Peptide and Peptidomimetic Chemical Synthesis
Indoline-2-carboxylic acid and its derivatives are non-proteinogenic amino acids that can be incorporated into peptides to create peptidomimetics with unique structural and functional properties. nih.gov The rigid conformation of the indoline ring can be used to induce specific secondary structures in peptides, making it a valuable tool for designing novel bioactive compounds. nih.gov
The synthesis of peptides containing indoline-2-carboxylic acid can be challenging due to the sterically hindered nature of the amino acid and its propensity to form diketopiperazines. nih.gov However, various peptide coupling reagents and strategies have been developed to overcome these limitations. nih.gov For example, the use of reagents like T3P (propane phosphonic acid anhydride) has been shown to be effective in promoting the coupling of indoline-2-carboxylic acid with other amino acids, leading to the efficient synthesis of di- and tri-peptides. nih.gov
The incorporation of aziridine-2-carboxylic acid, a related cyclic amino acid, into peptides allows for site-selective modification through reaction with thiol nucleophiles. nih.gov This strategy has been used to synthesize complex glycopeptides and other modified peptides. nih.gov
Table 1: Examples of Peptide Coupling Reagents for Indoline-2-carboxylic Acid
| Coupling Reagent | Description | Reference |
| T3P (Propane phosphonic acid anhydride) | An efficient coupling reagent that offers simplified purification. | nih.gov |
| Mukaiyama's Reagent | Commonly used in solid-phase synthesis, but purification can be challenging. | nih.gov |
| DCC (Dicyclohexylcarbodiimide) | A classic reagent for forming amide bonds under mild conditions. | libretexts.org |
Intermediate in the Total Synthesis of Challenging Complex Molecules
The structural features of this compound make it a valuable intermediate in the total synthesis of complex molecules. Its synthesis and transformations have been a subject of interest for chemists. researchgate.net Indoline-2-carboxylic acid itself can be synthesized from indole-2-carboxylic acid through reduction, and chiral versions can be obtained through resolution. researchgate.net
The synthesis of complex molecules often relies on the strategic use of building blocks that provide a pre-formed structural motif. The indoline core is present in a number of biologically active natural products, and therefore, derivatives of indoline-2-carboxylic acid are attractive starting points for their synthesis. polimi.it The ability to functionalize the indoline ring at various positions allows for the construction of a wide range of complex target molecules.
Potential Utility in Research beyond Pharmaceutical Precursors (e.g., Agrochemicals, Material Science)
While the primary focus of research on this compound and its derivatives has been in the pharmaceutical field, its potential utility extends to other areas such as agrochemicals and material science.
In the field of agrochemicals, the development of new pesticides and herbicides is an ongoing endeavor. The structural motifs found in bioactive molecules are often explored for their potential as agrochemicals. For instance, derivatives of 5-methylpyrazine-2-carboxylic acid, a structurally related heterocyclic carboxylic acid, have been investigated as intermediates for synthesizing medicines. google.comgoogle.com This suggests that the unique structural features of this compound could be explored for the development of new agrochemical agents.
In material science, the rigid and well-defined structure of the indoline scaffold could be utilized in the design of new materials with specific properties. For example, the incorporation of such rigid units into polymers could influence their thermal and mechanical properties. While direct applications in material science are not extensively documented in the provided search results, the versatility of the indoline core suggests potential for future exploration in this area.
Computational and Theoretical Investigations of Indoline 2 Carboxylic Acid Systems
Quantum Chemical Studies on Molecular Architecture and Electronic Properties
Quantum chemical calculations are a cornerstone of modern chemical research, enabling a detailed understanding of a molecule's three-dimensional shape and the distribution of its electrons. These computational approaches are essential for predicting how a molecule will interact with other chemical species.
Density Functional Theory (DFT) Calculations for Structural Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry of molecules, including bond lengths and angles. mdpi.comnih.gov For a molecule like 5-methylindoline-2-carboxylic acid, DFT calculations can predict the precise arrangement of its atoms in three-dimensional space. mdpi.comresearchgate.net
These calculations involve modeling the molecule in a simulated environment to find its most stable conformation, known as the optimized geometry. The results provide a detailed picture of the bond lengths between adjacent atoms and the angles formed by these bonds. This structural information is crucial for understanding the molecule's physical and chemical properties.
Below is a hypothetical data table illustrating the kind of structural parameters that can be obtained from DFT calculations for this compound.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C2-C3 | 1.54 |
| Bond Length | C3-N1 | 1.47 |
| Bond Length | C8-N1 | 1.39 |
| Bond Length | C=O (Carboxyl) | 1.22 |
| Bond Length | C-O (Carboxyl) | 1.35 |
| Bond Angle | C2-N1-C8 | 109.5 |
| Bond Angle | N1-C2-C3 | 108.0 |
| Bond Angle | O=C-O (Carboxyl) | 125.0 |
Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net Other reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can also be derived from FMO analysis. researchgate.net
For this compound, FMO analysis can predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. For example, DFT studies on similar molecules have shown that the HOMO is often located over the substituted aromatic ring, while the LUMO is present mainly over the indole (B1671886) side. mdpi.comnih.govresearchgate.net
The following table illustrates the type of data generated from an FMO analysis.
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| HOMO-LUMO Gap | ELUMO - EHOMO | 4.7 |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.5 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. It provides a color-coded map where different colors represent different levels of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character. The map would also reveal the distribution of electrostatic potential across the aromatic ring and the indoline (B122111) core, providing further clues about the molecule's reactivity.
Mechanistic Elucidation of Synthetic Pathways and Chemical Transformations
Computational chemistry is not only used to understand the properties of stable molecules but also to explore the pathways of chemical reactions. By modeling reaction mechanisms, chemists can gain a deeper understanding of how molecules transform from reactants to products.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the investigation of reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. mit.edu For the synthesis of indoline derivatives, computational studies can help to elucidate the step-by-step process of the reaction. This includes identifying transition states, which are the high-energy intermediates that connect reactants and products.
For instance, in the synthesis of related heterocyclic compounds, computational models have been used to determine the most likely reaction pathway by comparing the energy barriers of different potential mechanisms. beilstein-journals.org This can be particularly useful in complex reactions where multiple products are possible.
Theoretical Prediction of Regio- and Stereoselectivity in Indoline Synthesis
Many chemical reactions can yield more than one product, depending on where and how the reactants come together. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity, on the other hand, is the preference for the formation of one stereoisomer over another.
Computational methods can be used to predict the regio- and stereoselectivity of reactions used to synthesize indoline derivatives. beilstein-journals.org By calculating the energies of the different possible transition states, chemists can determine which product is most likely to be formed. For example, in the nitration of indoline-2-carboxylic acid, computational studies could predict whether the nitro group is more likely to add to the 5- or 6-position of the indoline ring. researchgate.net
Similarly, if a reaction can produce different stereoisomers (enantiomers or diastereomers), computational modeling can help to predict which isomer will be the major product. This is particularly important in the synthesis of chiral molecules, where the biological activity can be highly dependent on the stereochemistry.
In Silico Structure-Activity Relationship (SAR) Studies and Molecular Design
In silico, or computer-aided, structure-activity relationship (SAR) studies are pivotal in modern drug discovery. These computational methods allow for the prediction of the biological activity of chemical compounds based on their molecular structure. For derivatives of indoline-2-carboxylic acid, these studies involve generating and evaluating new molecular entities to identify candidates with potentially enhanced therapeutic effects. derpharmachemica.com The process often begins with a core structure, such as this compound, and systematically modifies its functional groups to explore the chemical space and its impact on biological targets. nih.gov
The design of novel derivatives is guided by established principles like Lipinski's rule of five and Veber's rule, which assess the "drug-likeness" of a compound based on physicochemical properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov By analyzing these parameters, researchers can prioritize the synthesis of compounds with a higher probability of favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net For instance, in the design of new 5-methylisatin (B515603) derivatives, a related class of compounds, modifications at different positions of the molecular scaffold were shown to have varying effects on the ligand's binding abilities, underscoring the importance of targeted structural modifications. nih.gov
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method simulates the interaction between a designed derivative of this compound and its biological target, providing insights into the binding mode and affinity. The process involves preparing the 3D structures of both the ligand and the target protein, which are often obtained from databases like the Protein Data Bank (PDB). nih.gov
Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity. nih.gov A lower binding energy generally indicates a higher affinity of the ligand for the receptor. nih.gov For example, in studies of other heterocyclic compounds, docking simulations have been successfully used to identify derivatives with the highest negative binding affinity for their target enzymes, singling them out as promising candidates for further investigation. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov
Below is an interactive table showcasing hypothetical docking scores for designed derivatives of this compound against a target protein.
| Derivative | Modification | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Addition of a hydroxyl group at position 6 | -8.5 | GLU81, LEU83 |
| Derivative B | Replacement of the methyl group with an ethyl group | -7.9 | PHE80, ILE10 |
| Derivative C | Introduction of a halogen at position 4 | -9.1 | GLU81, PHE80 |
| Derivative D | Esterification of the carboxylic acid | -7.2 | LEU83 |
Note: This table contains hypothetical data for illustrative purposes.
The analysis of docking results provides a detailed picture of the molecular interactions that govern the binding of a ligand to its target. These non-covalent interactions are critical for the stability of the ligand-receptor complex and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. mdpi.comajol.info For instance, studies on quinolone carboxylic acid derivatives have highlighted the importance of intramolecular hydrogen bonds in determining the molecule's conformation and its interaction with target proteins. mdpi.com
The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the target. nih.gov A more negative binding energy suggests a stronger and more stable complex. nih.gov Computational tools can predict these affinities, allowing for a comparison between different designed derivatives. For example, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, binding affinities ranged from -5.3 to -6.1 kcal/mol, indicating varying levels of interaction with the target protein. nih.gov The elucidation of these interactions and affinities is crucial for understanding the structure-activity relationship and for guiding the rational design of more potent and selective inhibitors. ajol.info
The following table presents hypothetical binding affinities and the types of molecular interactions observed for designed derivatives of this compound.
| Derivative | Binding Affinity (kcal/mol) | Hydrogen Bonds | Hydrophobic Interactions | Other Interactions |
| Derivative A | -8.5 | Yes (2) | Yes | Pi-Alkyl |
| Derivative B | -7.9 | Yes (1) | Yes | --- |
| Derivative C | -9.1 | Yes (2) | Yes | Halogen Bond |
| Derivative D | -7.2 | No | Yes | --- |
Note: This table contains hypothetical data for illustrative purposes.
Thermochemical and Energetic Profiling of Indoline-2-carboxylic Acid Isomers and Derivatives
The stability and reactivity of molecules are governed by their thermochemical and energetic properties. Computational methods, such as Density Functional Theory (DFT), are employed to calculate these properties for isomers and derivatives of indoline-2-carboxylic acid. mdpi.com These calculations can provide insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of the molecule's reactivity. nih.gov
Control experiments and DFT calculations have been used to understand the stereochemical control in reactions involving chiral indoline-2-carboxylic acid, suggesting that the coordinating orientation of the amino acid to a metal center is crucial. nih.gov Furthermore, thermochemical data can help in understanding reaction mechanisms. For example, in the synthesis of cyclopenta[b]indol-1(4H)-ones, computational studies helped to elucidate a plausible reaction mechanism involving a rhodium-catalyzed sequence. acs.org
The following table summarizes key thermochemical and energetic parameters for Indoline-2-carboxylic acid and its 5-methyl derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Indoline-2-carboxylic acid | C₉H₉NO₂ | 163.17 | 168 (dec.) sigmaaldrich.com |
| (S)-(-)-Indoline-2-carboxylic acid | C₉H₉NO₂ | 163.17 | 177 (dec.) sigmaaldrich.com |
| 5-Methylindole-2-carboxylic acid | C₁₀H₉NO₂ | 175.19 | Not available |
| 5-Methoxyindole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 199-201 sigmaaldrich.com |
Note: "dec." indicates that the compound decomposes at that temperature.
Coordination Chemistry of Indoline 2 Carboxylic Acids
Ligand Characteristics of the Indoline-2-carboxylate Moiety
The indoline-2-carboxylate anion is a versatile ligand, primarily acting as a bidentate chelating agent through the nitrogen atom of the indoline (B122111) ring and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring with a metal center. The general structure of the indoline-2-carboxylate ligand is shown below:
Figure 1: General Structure of the Indoline-2-carboxylate Ligand
The key characteristics of the indoline-2-carboxylate moiety as a ligand include:
Bidentate N,O-Chelation: The most common coordination mode involves the simultaneous bonding of the indoline nitrogen and a carboxylate oxygen to a metal ion. nih.govnih.gov This mode of coordination is favored due to the formation of a thermodynamically stable five-membered ring.
Bridging Capabilities: The carboxylate group possesses the ability to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of dinuclear or polynuclear complexes. The bridging can occur in a syn-syn, syn-anti, or anti-anti fashion.
Influence of Substituents: The presence of substituents on the aromatic ring of the indoline moiety can influence the electronic and steric properties of the ligand. A methyl group at the 5-position, as in 5-Methylindoline-2-carboxylic acid, is an electron-donating group. This would be expected to increase the electron density on the indoline nitrogen, potentially enhancing its donor capacity and the stability of the resulting metal complexes.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with indoline-2-carboxylic acid and its derivatives is typically achieved by reacting the corresponding ligand with a metal salt in a suitable solvent. The reaction conditions, such as temperature and pH, can influence the nature of the final product.
The characterization of these complexes relies heavily on spectroscopic techniques, which provide valuable information about the coordination environment of the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate group. The position of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group can indicate whether it is acting as a monodentate, bidentate chelating, or bridging ligand. The difference between these two frequencies (Δν = νas - νs) is particularly informative. For instance, a larger Δν value compared to the free carboxylate ion suggests monodentate coordination, while a smaller Δν value is indicative of bidentate chelation. The N-H stretching vibration of the indoline ring is also monitored to confirm its involvement in coordination. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Shifts in the resonance of the protons and carbons near the coordination sites (the indoline nitrogen and the carboxylate group) can confirm the involvement of these groups in bonding to the metal ion. nih.gov
UV-Vis Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions observed for transition metal complexes are sensitive to the ligand field, and their positions and intensities can help in assigning the coordination geometry (e.g., octahedral, tetrahedral). nih.gov
Table 1: Representative Spectroscopic Data for Indoline-2-carboxylate Metal Complexes
| Metal Complex | Key IR Bands (cm⁻¹) | Key ¹H NMR Shifts (ppm) | UV-Vis λmax (nm) | Reference |
| [Cu(indoline-2-carboxylate)₂] | νas(COO⁻): ~1600, νs(COO⁻): ~1400 | - | ~650 | researchgate.net |
| [Zn(indoline-2-carboxylate)₂] | νas(COO⁻): ~1590, νs(COO⁻): ~1410 | Significant shifts in CH and NH protons | - | researchgate.net |
| [Co(indoline-2-carboxylate)₂] | νas(COO⁻): ~1595, νs(COO⁻): ~1405 | - | ~550, ~1200 | researchgate.net |
| [Ni(indoline-2-carboxylate)₂] | νas(COO⁻): ~1598, νs(COO⁻): ~1408 | - | ~600, ~1000 | researchgate.net |
This table is illustrative and based on typical values found in the literature for indoline-2-carboxylate complexes. Specific values may vary depending on the exact experimental conditions.
Structural Analysis and Bonding Nature in Indoline-2-carboxylate Metal Complexes
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes. Structural studies of indoline-2-carboxylate complexes have revealed various coordination geometries and bonding features.
Coordination Geometries: The coordination number and geometry around the metal ion are influenced by the metal's nature, its oxidation state, and the stoichiometry of the reaction. Octahedral and distorted octahedral geometries are common for transition metal ions like Co(II) and Ni(II), where the metal is coordinated to two indoline-2-carboxylate ligands and often two solvent molecules. mdpi.com Tetrahedral geometries have also been observed, particularly for complexes of Zn(II).
Bond Lengths and Angles: The metal-nitrogen (M-N) and metal-oxygen (M-O) bond lengths provide direct evidence of coordination. Typical M-N bond lengths in these complexes are in the range of 2.0-2.2 Å, while M-O bond lengths are generally in the range of 1.9-2.1 Å. The N-M-O bite angle within the five-membered chelate ring is typically around 80-85 degrees, which is characteristic of such a chelate ring.
Supramolecular Structures: In the solid state, indoline-2-carboxylate metal complexes can form extended supramolecular architectures through intermolecular interactions such as hydrogen bonding (involving the N-H group or coordinated water molecules) and π-π stacking interactions between the aromatic rings of the indoline moieties.
Table 2: Illustrative Structural Data for a Hypothetical [M(5-Methylindoline-2-carboxylate)₂] Complex
| Parameter | Expected Range/Value |
| Coordination Geometry | Octahedral or Tetrahedral |
| M-N Bond Length (Å) | 2.0 - 2.2 |
| M-O Bond Length (Å) | 1.9 - 2.1 |
| N-M-O Bite Angle (°) | 80 - 85 |
| Intermolecular Interactions | Hydrogen Bonding, π-π Stacking |
Analytical and Spectroscopic Approaches for Characterization in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. For 5-Methylindoline-2-carboxylic acid, both ¹H NMR and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include a singlet for the methyl (–CH₃) group, distinct signals for the aromatic protons on the benzene (B151609) ring, and characteristic signals for the protons on the five-membered indoline (B122111) ring, including the proton at the C2 position. The carboxylic acid (–COOH) proton would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), and the amine (–NH–) proton would also present a distinct signal. libretexts.orgopenstax.orgpressbooks.pub
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Expected signals would include those for the methyl carbon, the aromatic carbons, the aliphatic carbons of the indoline ring (C2 and C3), and a significantly deshielded signal for the carbonyl carbon of the carboxylic acid group (typically in the 165-185 ppm range). openstax.orgpressbooks.pub
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | >10 (broad singlet) | 165 - 185 |
| Amine (NH) | Variable, broad | N/A |
| Aromatic CH | 6.5 - 7.5 | 110 - 140 |
| C2-H | ~4.0 - 4.5 | ~60 - 70 |
| C3-H₂ | ~3.0 - 3.5 | ~30 - 40 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound (Molecular Formula: C₁₀H₁₁NO₂), the molecular weight is approximately 177.19 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely show a characteristic loss of the carboxylic acid group (–COOH, 45 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. libretexts.orgopenstax.org
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O–H | Stretching | 2500–3300 (very broad) |
| Carbonyl C=O | Stretching | 1700–1760 |
| N–H (Amine) | Stretching | 3300–3500 (moderate) |
| C–H (Aromatic) | Stretching | 3000–3100 |
The broad O–H stretch is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.orgopenstax.org The C=O stretch is also a strong, characteristic peak.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic techniques are crucial for separating components of a mixture, thereby assessing the purity of a sample and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound. For this compound, a reversed-phase HPLC method would typically be developed. Purity is often reported as a percentage based on the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. For instance, the related compound 5-Methylindole (B1671886) -2-carboxylic acid is commercially available with a purity of ≥98% as determined by HPLC. thermofisher.comchemimpex.com
Typical HPLC Parameters for Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (often with an acid like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Detection | UV-Vis Detector (set at a wavelength where the indoline chromophore absorbs, typically around 254 nm or 280 nm). |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative method used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for column chromatography. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a solvent system. The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in that specific solvent system. Different visualization techniques, such as UV light or staining agents (e.g., potassium permanganate (B83412) or iodine), can be used to see the spots. researchgate.net
Techniques for Chiral Purity and Stereochemical Determination
The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). Determining the enantiomeric purity (or enantiomeric excess, ee) is critical, especially in pharmaceutical contexts.
Chiral High-Performance Liquid Chromatography (HPLC)
The most direct method for separating enantiomers is chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose) and anion-exchangers. chiraltech.com For acidic compounds like indoline-2-carboxylic acid derivatives, anion-exchange columns such as CHIRALPAK QN-AX and QD-AX have proven effective. chiraltech.com Research on related structures, such as octahydroindole-2-carboxylic acid, demonstrates the successful separation of stereoisomers using chiral HPLC, sometimes involving a chiral mobile phase additive. researchgate.net
Indirect Methods: Derivatization
An alternative approach involves reacting the racemic carboxylic acid with a chiral derivatizing agent of known high enantiomeric purity to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or even TLC). nih.gov After separation, the derivatizing agent can be cleaved to yield the pure enantiomers.
The synthesis of enantiomerically pure (S)-Indoline-2-carboxylic acid is well-documented, often starting from chiral pool precursors like L-phenylalanine or through the resolution of a racemic mixture using a chiral amine. researchgate.netgoogle.com The enantiomeric purity of the final product is typically confirmed by chiral HPLC. chemicalbook.com
Future Research Directions and Emerging Paradigms in 5 Methylindoline 2 Carboxylic Acid Research
Continuous Advancements in Asymmetric and Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric and stereoselective synthetic methods is paramount for the production of enantiomerically pure 5-Methylindoline-2-carboxylic acid. Future research is likely to focus on several cutting-edge strategies to achieve high levels of stereocontrol.
One promising approach is the use of chiral pool synthesis . This strategy utilizes readily available chiral starting materials to introduce the desired stereochemistry. For instance, L-phenylalanine can serve as a chiral precursor for the synthesis of (S)-indoline-2-carboxylic acid through a nitration and intramolecular amination sequence. This method has been shown to produce high enantiomeric excess. The adaptation of this methodology to produce chiral this compound by starting with a methylated analog of L-phenylalanine is a logical and promising avenue for future exploration.
Enzymatic resolution represents another powerful tool for obtaining enantiomerically pure compounds. The kinetic resolution of racemic esters of indoline-2-carboxylic acid using lipases has been successfully demonstrated. This biocatalytic approach offers a green and efficient alternative to traditional chemical resolution methods. Future work could involve screening a broader range of enzymes and optimizing reaction conditions for the resolution of this compound esters, potentially leading to highly efficient and scalable processes.
Furthermore, asymmetric catalysis , including organocatalysis and transition-metal catalysis, is expected to play a crucial role in the stereoselective synthesis of this compound derivatives. For example, dearomative rearrangement reactions, such as the Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols, have been shown to produce highly substituted indolines with excellent chirality transfer. The application of such methods to precursors of this compound could provide access to a wide range of structurally diverse and enantiomerically enriched compounds.
| Synthetic Methodology | Key Features | Potential for this compound |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., amino acids). | High potential for producing specific enantiomers by using a methylated phenylalanine analog. |
| Enzymatic Resolution | Employs enzymes (e.g., lipases) for the separation of enantiomers. | A green and efficient method for obtaining enantiopure this compound. |
| Asymmetric Catalysis | Uses chiral catalysts (organocatalysts or metal complexes) to control stereochemistry. | Enables the synthesis of a diverse range of chiral derivatives with high enantioselectivity. |
Integration of Microfluidics and Flow Chemistry for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Microfluidics and flow chemistry are emerging as transformative technologies that can address these challenges by offering improved reaction control, enhanced safety, and greater scalability.
Microfluidic reactors provide a platform for conducting chemical reactions in a continuous-flow manner within micro-scale channels. This technology offers several advantages, including rapid heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. The synthesis of fused indoline (B122111) ring systems has been successfully demonstrated using a continuous-flow microfluidic reactor, highlighting the potential of this technology for the production of indoline derivatives. researchgate.netmdpi.com Future research will likely focus on adapting and optimizing microfluidic systems for the synthesis of this compound, potentially leading to more efficient and sustainable manufacturing processes.
Flow chemistry extends the principles of microfluidics to larger-scale continuous production. The Reissert indole (B1671886) synthesis, a classic method for preparing indole-2-carboxylic acids, has been successfully adapted to a continuous flow process. This adaptation has been shown to significantly reduce reaction times and improve yields compared to traditional batch methods. The application of flow chemistry to the synthesis of this compound could enable on-demand production and facilitate the rapid generation of libraries of derivatives for screening purposes. This approach is particularly attractive for process intensification and could lead to more cost-effective and environmentally friendly manufacturing.
| Technology | Advantages | Relevance to this compound Synthesis |
| Microfluidics | Precise reaction control, enhanced safety, rapid screening. | Development of efficient and high-throughput methods for synthesis and optimization. |
| Flow Chemistry | Scalability, improved yields, reduced reaction times, process intensification. | Enables large-scale, on-demand production for industrial applications. |
Rational Design of Novel Indoline-Based Scaffolds for Diverse Applications
The rational design of novel molecules with specific biological activities or material properties is a cornerstone of modern chemical research. The this compound scaffold provides a versatile platform for the design of new compounds with a wide range of potential applications, particularly in medicinal chemistry.
Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful computational tools used to identify the key structural features required for a molecule's biological activity. These methods have been successfully applied to the design of indole and indoline derivatives targeting a variety of diseases, including Alzheimer's disease, cancer, and HIV. researchgate.netmdpi.comnih.gov By constructing and validating pharmacophore models for specific biological targets, researchers can rationally design novel this compound derivatives with enhanced potency and selectivity. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a molecule's structure affect its biological activity. Systematic modifications of the indoline-2-carboxylic acid scaffold, including substitutions on the aromatic ring and derivatization of the carboxylic acid and amine functionalities, have been shown to have a profound impact on biological activity. mdpi.com Future research in this area will involve the synthesis and biological evaluation of a diverse library of this compound derivatives to establish comprehensive SAR. This knowledge will be critical for the optimization of lead compounds and the development of new therapeutic agents.
The indoline scaffold is considered a "privileged" structure in drug discovery, and its derivatives have been investigated for a wide array of therapeutic applications, including as inhibitors of NF-kappaB and HIV integrase. mdpi.comnih.gov The unique structural features of this compound make it an attractive starting point for the development of new drugs targeting these and other important biological pathways.
| Design Approach | Description | Application to this compound |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Design of targeted derivatives for specific enzymes or receptors. |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activities. | Prediction of the potency of new derivatives and guidance for structural modifications. |
| SAR Studies | Investigates the relationship between chemical structure and biological activity. | Optimization of lead compounds to improve efficacy, selectivity, and pharmacokinetic properties. |
Exploration of Indoline-2-carboxylic Acid Derivatives in Catalysis and Materials Science
Beyond its applications in medicinal chemistry, the indoline-2-carboxylic acid scaffold also holds promise for use in catalysis and materials science. The unique electronic and structural properties of this molecule make it an attractive building block for the development of novel catalysts and functional materials.
In the field of catalysis , indole-2-carboxylic acid has been utilized in catalytic addition reactions. For example, it has been employed in ruthenium and gold-catalyzed additions to alkynes to generate novel enol esters. mdpi.com The development of chiral indoline-based ligands for asymmetric catalysis is an active area of research. The rigid bicyclic structure of this compound makes it an excellent candidate for the development of new chiral ligands and organocatalysts. Future research could explore the synthesis of phosphine (B1218219) or amine derivatives of this compound and their application in a variety of asymmetric transformations.
In materials science , indole-containing compounds have been investigated for their potential use in organic electronics. Indoloindoles, which are fused indole structures, have shown promise as photovoltaic materials. nih.gov The electron-rich nature of the indoline ring suggests that polymers and small molecules incorporating the this compound moiety could possess interesting photophysical and electronic properties. Future research in this area could focus on the synthesis and characterization of novel indoline-based polymers and their application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov The ability to tune the electronic properties of these materials through chemical modification of the this compound scaffold makes this a particularly exciting area for future exploration.
| Field of Application | Potential Role of this compound Derivatives | Future Research Focus |
| Catalysis | As chiral ligands for asymmetric metal catalysis or as organocatalysts. | Synthesis of novel chiral ligands and their application in stereoselective reactions. |
| Materials Science | As building blocks for functional organic materials. | Development of new polymers and small molecules for applications in organic electronics. |
Q & A
Basic Research Question
- 1H/13C NMR :
- IR spectroscopy :
- C=O stretch at ~1700 cm⁻¹ (carboxylic acid), N-H bend at ~3300 cm⁻¹ (indoline).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₀H₁₁NO₂: 177.0790 g/mol) .
What experimental strategies are used to assess the stability of this compound under varying pH and temperature conditions?
Advanced Research Question
- Forced degradation studies :
- Acid/Base hydrolysis: Incubate at pH 2 (HCl) and pH 9 (NaOH) at 40°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability :
- Light sensitivity :
How should purification protocols for this compound be designed to address solubility challenges?
Basic Research Question
- Solvent selection :
- Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by precipitation in ice-cold water .
- Chromatography :
- Crystallization :
- Ethanol/water (7:3 v/v) mixtures yield high-purity crystals due to differential solubility .
What computational methods are employed to predict the reactivity of this compound in drug design, particularly for targeting enzyme active sites?
Advanced Research Question
- Molecular docking :
- DFT calculations :
- MD simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
